

# Technical Guide: 2,6-Dibromo-4-(trifluoromethyl)pyridine (CAS 1000152-84-0)

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## Compound of Interest

Compound Name:	2,6-Dibromo-4-(trifluoromethyl)pyridine
Cat. No.:	B569195

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the properties, synthesis, and potential applications of **2,6-Dibromo-4-(trifluoromethyl)pyridine** (CAS 1000152-84-0), a key building block in medicinal chemistry and materials science. The strategic placement of two bromine atoms and a trifluoromethyl group on the pyridine ring makes this compound a versatile precursor for the synthesis of novel kinase inhibitors and other biologically active molecules.

## Core Properties

**2,6-Dibromo-4-(trifluoromethyl)pyridine** is a halogenated pyridine derivative with the following key properties:

Property	Value	Reference(s)
CAS Number	1000152-84-0	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2,6-dibromo-4-(trifluoromethyl)pyridine	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> F <sub>3</sub> N	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	304.89 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Liquid	
Purity	≥95% - 98% (typical)	<a href="#">[1]</a>
Storage	Refrigerator, under inert atmosphere	

## Chemical Reactivity and Synthesis

The electron-withdrawing nature of the trifluoromethyl group and the two bromine atoms makes the pyridine ring of this compound highly susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The bromine atoms at the 2- and 6-positions serve as excellent leaving groups for the introduction of various functional groups.

## Key Synthetic Transformations

Two of the most powerful and widely used methods for the functionalization of **2,6-Dibromo-4-(trifluoromethyl)pyridine** are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are instrumental in the synthesis of libraries of compounds for drug discovery screening.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a brominated pyridine with an organoboron reagent. This method is highly adaptable for **2,6-Dibromo-4-(trifluoromethyl)pyridine** to synthesize 2,6-disubstituted-4-(trifluoromethyl)pyridine derivatives.

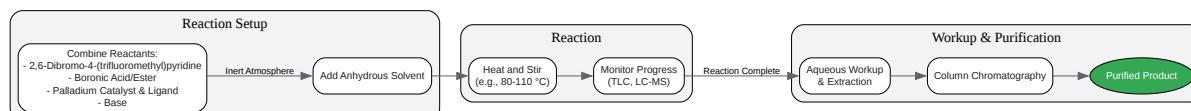
Materials:

- **2,6-Dibromo-4-(trifluoromethyl)pyridine**

- Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents per bromine)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{Pd}_2(\text{dba})_3$ ) (typically 2-5 mol%)
- Ligand (e.g., SPhos, XPhos) (if using a catalyst precursor like  $\text{Pd}_2(\text{dba})_3$ )
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ) (typically 2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

#### Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **2,6-Dibromo-4-(trifluoromethyl)pyridine**, the boronic acid reagent, the palladium catalyst, ligand (if necessary), and the base.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.



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**Figure 1:** General workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines a general procedure for the palladium-catalyzed amination of a brominated pyridine with an amine. This is a key transformation for introducing nitrogen-containing functional groups onto the **2,6-Dibromo-4-(trifluoromethyl)pyridine** scaffold.[3]

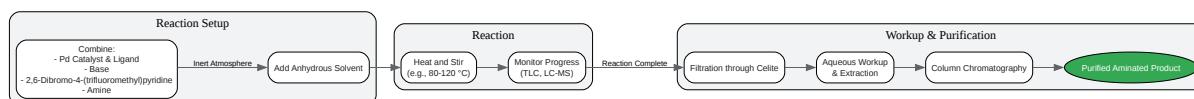
#### Materials:

- **2,6-Dibromo-4-(trifluoromethyl)pyridine**
- Primary or secondary amine (1.1 - 1.5 equivalents per bromine)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ ,  $\text{Pd}_2(\text{dba})_3$ ) (typically 1-4 mol%)
- Phosphine ligand (e.g., BINAP, Xantphos, Josiphos) (typically 1.5-2 times the palladium concentration)
- Base (e.g.,  $\text{NaOt-Bu}$ ,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ ) (typically 1.2-2 equivalents)
- Anhydrous solvent (e.g., toluene, dioxane)

#### Procedure:

- In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the phosphine ligand, and the base.
- Add the anhydrous solvent, followed by **2,6-Dibromo-4-(trifluoromethyl)pyridine** and the amine.

- Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.



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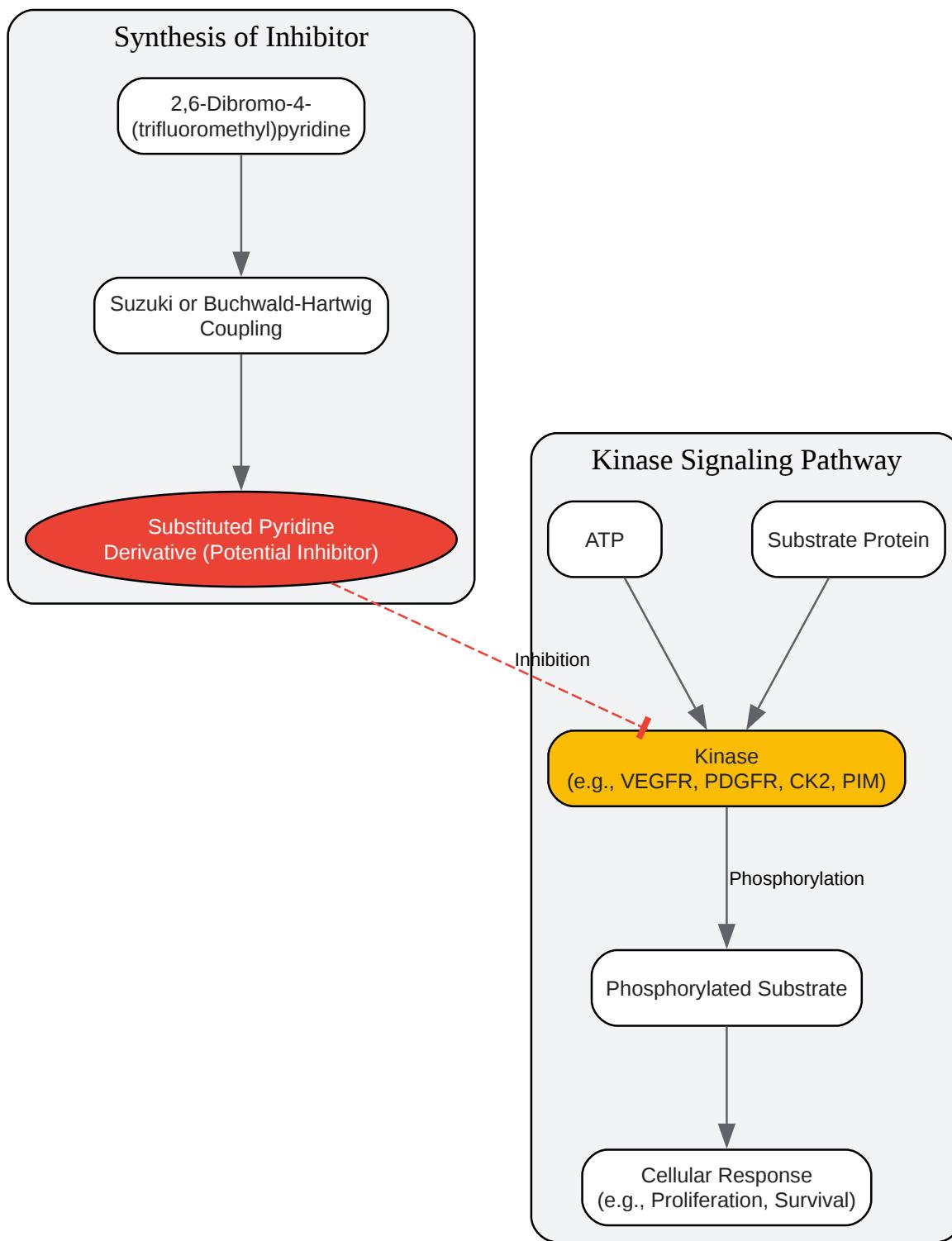
**Figure 2:** General workflow for the Buchwald-Hartwig amination reaction.

## Applications in Drug Discovery: Targeting Signaling Pathways

Trifluoromethylpyridine derivatives are a well-established class of compounds in medicinal chemistry, known for their potential to modulate the activity of various enzymes, particularly kinases.<sup>[4]</sup> The unique electronic properties conferred by the trifluoromethyl group can enhance binding affinity and improve metabolic stability.<sup>[4]</sup>

Derivatives of **2,6-Dibromo-4-(trifluoromethyl)pyridine**, synthesized via the methods described above, are excellent candidates for screening as kinase inhibitors. Kinases are

crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

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**Figure 3:** Inhibition of a generic kinase signaling pathway by a derivative of **2,6-Dibromo-4-(trifluoromethyl)pyridine**.

## Suppliers

A number of chemical suppliers offer **2,6-Dibromo-4-(trifluoromethyl)pyridine** for research and development purposes.

Supplier	Website
ChemScene	--INVALID-LINK--
Oakwood Chemical	--INVALID-LINK--
Sigma-Aldrich	--INVALID-LINK--
BLDpharm	--INVALID-LINK--
Langwaychem	--INVALID-LINK--

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for consulting relevant safety data sheets (SDS) and following all safety precautions.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 2,6-Dibromo-4-(trifluoromethyl)pyridine | C<sub>6</sub>H<sub>2</sub>Br<sub>2</sub>F<sub>3</sub>N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

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Phone: (601) 213-4426  
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